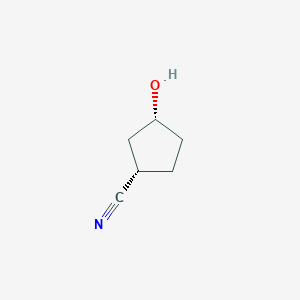
Ethyl 4-fluoro-3-methylbenzoate
Vue d'ensemble
Description
Ethyl 4-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom, and the carboxyl group is esterified with an ethyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-3-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-fluoro-3-methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts acylation of fluorotoluene with ethyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a direct route to the ester compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods may also employ alternative catalysts and solvents to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 4-fluoro-3-methylbenzyl alcohol.
Hydrolysis: 4-fluoro-3-methylbenzoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 4-fluoro-3-methylbenzoate is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of ethyl 4-fluoro-3-methylbenzoate depends on its application. In chemical reactions, the ester group can participate in nucleophilic acyl substitution, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Ethyl 4-fluoro-3-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-fluorobenzoate: Lacks the methyl group, which can affect its reactivity and applications.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
4-fluoro-3-methylbenzoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
This compound is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical behavior and applications.
Propriétés
IUPAC Name |
ethyl 4-fluoro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQSXJMUQXYURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














